4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline
Description
“4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline” is a chemical compound with the molecular formula C26H28N6O . It has an average mass of 440.540 Da and a monoisotopic mass of 440.232452 Da .
Synthesis Analysis
The synthesis of related compounds such as 2-methyl-4-quinolinol has been studied . An efficient and solvent-free method was used to synthesize 2-methyl-4-quinolinol . The process involved the condensation of aniline with ethyl acetoacetate in the presence of sulfuric acid adsorbed silica gel (H2SO4–silica) under solvent-free conditions . The resulting enaminone system was subject to acid-catalyzed cyclization to yield 2-methyl-4-quinolinol .Molecular Structure Analysis
The molecular structure of related compounds such as 2-methyl-4-quinolinol has been investigated using the density functional (DFT/B3LYP) method with 6-311++G (d,p) and 6-311++G (2d,p) basis sets . According to calculations, the keto form of 2-methyl-4-quinolinol is more stable than the annual form, and the dimeric conformation is predicted to be more stable than the monomeric conformations .Chemical Reactions Analysis
The chemical reactions of related compounds such as 2-methyl-4-quinolinol have been studied . The molecule orbital contributions were studied by using total (TDOS) and partial (PDOS) density of states . The UV–visible spectrum of the compound was recorded and the electronic properties, such as HOMO and LUMO energies, were investigated by the time-dependent DFT (TD-DFT) approach .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2-methyl-4-quinolinol have been analyzed . It has a density of 1.1±0.1 g/cm3, a boiling point of 270.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 120.1±27.5 °C and an index of refraction of 1.574 .Properties
IUPAC Name |
4-[4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]quinazolin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-19-18-24(20-6-2-4-8-22(20)27-19)30-10-12-31(13-11-30)25-21-7-3-5-9-23(21)28-26(29-25)32-14-16-33-17-15-32/h2-9,18H,10-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESDLCWOPPOKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=NC5=CC=CC=C54)N6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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